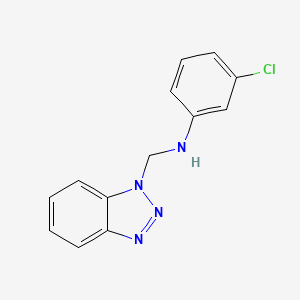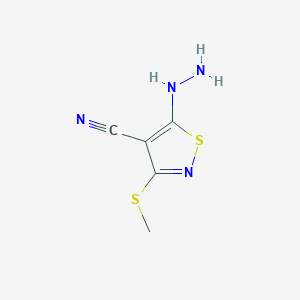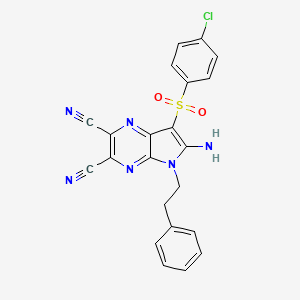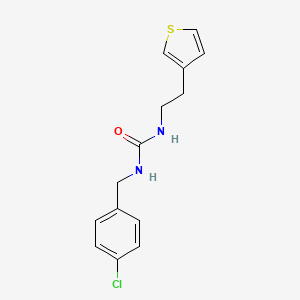
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound that has been used as a reactant for various chemical reactions . It has an empirical formula of C14H12N4O and a molecular weight of 252.27 .
Synthesis Analysis
While specific synthesis methods for “N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline” were not found, benzotriazole derivatives have been used in a variety of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Molecular Structure Analysis
The molecular structure of similar compounds like “N-(1H-Benzotriazol-1-ylmethyl)formamide” has been analyzed. It has a molecular formula of C8H8N4O and an average mass of 176.175 Da .Chemical Reactions Analysis
Benzotriazole derivatives have been used in a variety of chemical reactions. For example, “N-(1H-Benzotriazol-1-ylmethyl)benzamide” has been used in C-C bond formation reactions .作用機序
Target of Action
Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Mode of Action
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .
Biochemical Pathways
Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more . This suggests that they may affect a broad spectrum of biochemical pathways.
Pharmacokinetics
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . These properties may influence the pharmacokinetics of the compound.
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may have similar effects.
Action Environment
Benzotriazole is known to be highly stable , which suggests that it may maintain its efficacy and stability under various environmental conditions.
実験室実験の利点と制限
One of the main advantages of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is its high selectivity for certain metal ions. This makes it a valuable tool for the detection of these ions in complex matrices. This compound is also relatively easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in some solvents, which can make it difficult to use in certain applications.
将来の方向性
There are several future directions for the use of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the use of this compound as a reagent for the synthesis of new compounds with potential applications in materials science and drug discovery. Additionally, this compound could be used as a tool for the study of metal ion interactions in biological systems. Overall, this compound has the potential to be a valuable tool for a wide range of scientific applications.
合成法
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline involves the reaction of 3-chloroaniline with 1H-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The product is then purified using column chromatography, recrystallization, or other methods.
科学的研究の応用
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound can also be used as a reagent for the synthesis of various compounds, including peptides and polymers. Additionally, this compound has been used as a stabilizer for emulsions and as a corrosion inhibitor for metals.
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMRBVPZQGJYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)


![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)




